molecular formula C10H15NO B097300 3-Methoxy-N,N-dimethylbenzylamine CAS No. 15184-99-3

3-Methoxy-N,N-dimethylbenzylamine

Cat. No. B097300
CAS RN: 15184-99-3
M. Wt: 165.23 g/mol
InChI Key: IENUHHADGQLQLU-UHFFFAOYSA-N
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Description

3-Methoxy-N,N-dimethylbenzylamine is a chemical compound that is structurally related to phenethylamine, a class of compounds with various pharmacological properties. While the provided papers do not directly discuss 3-Methoxy-N,N-dimethylbenzylamine, they do provide insights into similar compounds, which can help infer some of the chemical's characteristics. For instance, the papers discuss N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which are known for their hallucinogenic properties . These compounds are structurally similar to 3-Methoxy-N,N-dimethylbenzylamine, suggesting that it may also interact with the central nervous system.

Synthesis Analysis

The synthesis of related compounds involves the use of reductive alkylation methods, starting from methoxyphenethylamines and reacting them with various substituted benzaldehydes . The synthesis pathway is likely to be similar for 3-Methoxy-N,N-dimethylbenzylamine, involving the formation of an intermediate Schiff base followed by reduction to form the secondary amine.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and the geometry of the molecular structure. For 3-Methoxy-N,N-dimethylbenzylamine, similar analytical techniques would likely reveal the position of the methoxy group on the benzyl ring and the dimethylamino substituent.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with various receptors in the brain, leading to their psychoactive effects . The presence of the methoxy group and the dimethylamino group in 3-Methoxy-N,N-dimethylbenzylamine would influence its reactivity and interaction with biological targets. Additionally, the electron-donating effects of these groups could affect the compound's susceptibility to oxidation and other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and Fourier-transform infrared spectroscopy (FTIR) . These techniques provide information on the compound's volatility, thermal stability, and functional groups. For 3-Methoxy-N,N-dimethylbenzylamine, one would expect it to exhibit a characteristic fragmentation pattern in mass spectrometry and specific absorption bands in FTIR spectra corresponding to the methoxy and dimethylamino groups.

Scientific Research Applications

Structural Systematics in Organometallic Chemistry

The structural systematics of isomeric di-μ-chlorobis(N, N-dialkylbenzylamine-2,C, N)dipalladium(II) complexes, including those with methoxy substituted N,N-dimethylbenzylamine, have been explored. X-ray diffraction studies revealed their trans-related dimeric structures and provided insights into Pd-C and Pd-N bond lengths, which are crucial for understanding the properties of these organometallic compounds (Barr et al., 1985).

Polymer Science

A cationic polymer incorporating N,N-dimethyl-N-[3-(methacroylamino) propyl]-N-[2-[(2-nitrophenyl)methoxy]-2-oxo-ethyl]ammonium chloride has been synthesized. This polymer demonstrates light-switchable properties from cationic to zwitterionic form and has potential applications in DNA interaction and antibacterial activity (Sobolčiak et al., 2013).

Chemical Reagent Development

Research into amine-chelated aryllithium reagents, such as 2-lithio-N,N-dimethylbenzylamine, has provided detailed insights into their solution structures and dynamics. This has implications for their use in synthetic organic chemistry, particularly in the context of understanding their chelation and aggregation behaviors (Reich et al., 2001).

Photodynamic Therapy in Cancer Treatment

The synthesis and characterization of zinc phthalocyanine derivatives, substituted with groups containing 3-methoxy-N,N-dimethylbenzylamine, have been studied. These compounds exhibit properties useful for photodynamic therapy in cancer treatment, such as high singlet oxygen quantum yield (Pişkin et al., 2020).

Organic Synthesis and Catalysis

The regioselective olefination of substituted N,N-dimethylbenzylamines, controlled by the acidity of reaction conditions, has been developed. This finding is significant for organic synthesis, providing a pathway to functionalized benzylamines and their derivatives (Cai et al., 2007).

Safety And Hazards

3-Methoxy-N,N-dimethylbenzylamine may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(3-methoxyphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-9-5-4-6-10(7-9)12-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENUHHADGQLQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338196
Record name 3-Methoxy-N,N-dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N,N-dimethylbenzylamine

CAS RN

15184-99-3
Record name 3-Methoxy-N,N-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15184-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-N,N-dimethylbenzylamine
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URL https://comptox.epa.gov/dashboard/DTXSID80338196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-N,N-dimethylbenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Four hundred grams of dimethylamine were added to 1.5 liters of acetonitrile previously cooled with an external ice/ethanol bath. To this solution were added 322.7 g. of 3-methoxybenzyl chloride in a dropwise fashion. When the addition was completed, the reaction was stirred for an additional four hours with cooling. The reaction was stirred an additional 20 hours at room temperature, heated to reflux for five hours, and then concentrated under reduced pressure. The residue was taken up in water, the aqueous solution was made strongly basic with aqueous sodium hydroxide, and the solution was then extracted with diethyl ether. The ether layer was first washed with water and then extracted with dilute hydrochloric acid. The acid layer was made basic with an aqueous sodium hydroxide solution and extracted with diethyl ether. The layer was dried over sodium sulfate and evaporated to dryness. The residue was vacuum distilled at 3 torr. The fraction between 88° and 92° C. afforded 257 g. of the desired title intermediate. NMR.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
R Le Lagadec, L Rubio, L Alexandrova… - Journal of …, 2004 - Elsevier
Cyclometalated derivatives of ring-substituted N,N-dimethylbenzylamines with controlled redox potentials as potent mediators of bioelectrochemical electron transport are reported. The …
Number of citations: 63 www.sciencedirect.com
HJ Reich, WS Goldenberg… - Journal of the …, 2001 - ACS Publications
Multinuclear NMR studies of five-membered-ring amine chelated aryllithium reagents 2-lithio-N,N-dimethylbenzylamine (1), the diethylamine and diisopropylamino analogues (2, 3), …
Number of citations: 104 pubs.acs.org
KP Bhabak, G Mugesh - Chemistry–A European Journal, 2008 - Wiley Online Library
The glutathione peroxidase (GPx) activities of some diaryl diselenides incorporating tertiary amino groups were studied with H 2 O 2 , Cum‐OOH, and tBuOOH as substrates and with …
GA Poulton, CA Boulet - Synthetic Communications, 1990 - Taylor & Francis
3-Alkoxy-1,2-bis-(cyanomethyl)benzenes can be prepared in two steps, in high yield, from m-alkoxy-NN-dimethylbenzylamines by directed metallation followed by ethyl chloroformate-…
Number of citations: 2 www.tandfonline.com
I Kubo, M Kim, K Naya, S Komatsu, Y Yamagiwa… - Chemistry …, 1987 - journal.csj.jp
Two prostaglandin synthetase inhibitory anacardic acids were isolated from O. mucronata. The structures of these inhibitors were established by spectroscopic means. Efficient …
Number of citations: 44 www.journal.csj.jp
R Schmutzler, L Heuer, D Schomburg - Polyhedron, 1991 - Elsevier
2-Dimethylaminomethyl-6-methoxyphenyldifluorophosphine, 1 was prepared from 2-dimethylaminomethyl-6-methoxyphenyllithium and PF 2 Cl. The 19 F and 13 P NMR parameters of …
Number of citations: 6 www.sciencedirect.com
R Eldik - Journal of the Chemical Society, Dalton Transactions, 1994 - pubs.rsc.org
The orthoplatinated complex [Pt{C6H3X(CH2NMe2)}(NC5H4SO3-3)(H2O)](X = H 1a or 3-MeO 1b) was designed for mechanistic studies in water. The aqua ligand is located trans to the …
Number of citations: 44 pubs.rsc.org
K Kamińska, A Mular, E Olshvang, NM Nolte… - RSC …, 2022 - pubs.rsc.org
Siderophores are unique ferric ion chelators produced and secreted by some organisms like bacteria, fungi and plants under iron deficiency conditions. These molecules possess …
Number of citations: 4 pubs.rsc.org
PJM van Andei-Scheffer - Citeseer
5 Solvated electron mobility 51 5.1 Introduetion 51 5.2 Experimental 51 5.2. 1 Solution preparation and cell design 51 5.2. 2 Measuring devices 51 5.2. 3 Procedure 51 5.2. 4 Kinematic …
Number of citations: 2 citeseerx.ist.psu.edu
SJ Sucheck - 1998 - search.proquest.com
Bleomycin (BLM) is a naturally occurring DNA-interactive agent that binds to and degrades DNA in a sequence selective fashion. The glycopeptide-derived BLM possesses important …
Number of citations: 0 search.proquest.com

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